molecular formula C9H21NO6P B1602601 CID 16211714 CAS No. 22690-04-6

CID 16211714

Cat. No. B1602601
CAS RN: 22690-04-6
M. Wt: 270.24 g/mol
InChI Key: CIGTZKBHXQSHHC-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic chemical name, its molecular formula, and possibly its structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Safety And Hazards

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Future Directions

This involves predicting or suggesting further studies that could be carried out based on the known properties of the compound. It could include potential applications of the compound or further investigations into its properties.


For a specific compound like “CID 16211714”, you would need to look up these details in scientific literature or databases. As an AI, I can assist you in finding and understanding this information, but I would need more specific details about the compound. Please make sure the CID number is correct or provide the systematic name of the compound.


properties

InChI

InChI=1S/C9H19NO5P.H2O/c1-8(2)5-7(15-16(12,13)14)6-9(3,4)10(8)11;/h7H,5-6H2,1-4H3,(H2,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGTZKBHXQSHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OP(=O)(O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583465
Record name [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phosphonooxy-tempo hydrate

CAS RN

22690-04-6
Record name [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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